Bienvenue dans la boutique en ligne BenchChem!

tert-Butyl ((1S,2R,4S)-rel-2-fluoro-4-hydroxycyclohexyl)carbamate

Lipophilicity Modulation Hydrogen Bond Acceptor Count Medicinal Chemistry Building Blocks

Stereochemically defined (1S,2R,4S) Boc-protected 2-fluoro-4-hydroxycyclohexyl building block for kinase inhibitor synthesis (ERK, PIM). The C2 fluorine provides unique hydrogen-bonding capacity (XLogP3-AA=1.6) without increasing lipophilicity, enabling metabolic stability optimization. Distinct from the clinical 3-fluoro regioisomeric series (e.g., Rineterkib). Use as a diastereomerically pure intermediate for sequential functionalization, a chiral HPLC/SFC reference standard, or a matched molecular pair with the non-fluorinated analog for fluorine-specific biophysical studies.

Molecular Formula C11H20FNO3
Molecular Weight 233.28 g/mol
Cat. No. B8070945
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl ((1S,2R,4S)-rel-2-fluoro-4-hydroxycyclohexyl)carbamate
Molecular FormulaC11H20FNO3
Molecular Weight233.28 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC1CCC(CC1F)O
InChIInChI=1S/C11H20FNO3/c1-11(2,3)16-10(15)13-9-5-4-7(14)6-8(9)12/h7-9,14H,4-6H2,1-3H3,(H,13,15)/t7-,8+,9-/m1/s1
InChIKeySSJLYZCXMMQWCU-HRDYMLBCSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl ((1S,2R,4S)-rel-2-fluoro-4-hydroxycyclohexyl)carbamate – Stereochemically Defined Fluorinated Cyclohexyl Building Block for Medicinal Chemistry Procurement


tert-Butyl ((1S,2R,4S)-rel-2-fluoro-4-hydroxycyclohexyl)carbamate (CAS 1788041-38-2, molecular formula C₁₁H₂₀FNO₃, MW 233.28 g/mol) is a chiral, orthogonally protected cyclohexane derivative featuring a Boc-carbamate, a secondary hydroxyl group, and a fluorine substituent in a defined (1S,2R,4S) relative configuration [1]. It is cataloged as a research-use building block with typical supplier purity specifications of 95–97% and is stored at room temperature . The compound belongs to the broader class of fluorinated aminocyclohexanols that serve as versatile intermediates in pharmaceutical synthesis, particularly for kinase inhibitors and central nervous system agents, where precise stereochemistry and hydrogen-bonding modulation are critical design parameters [2].

Why Generic Substitution Fails for tert-Butyl ((1S,2R,4S)-rel-2-fluoro-4-hydroxycyclohexyl)carbamate


Superficially similar Boc-protected aminocyclohexanols cannot be interchanged because three interdependent molecular features govern their utility in complex synthesis: fluorine substitution position, relative stereochemistry, and orthogonal protecting-group strategy [1][2]. A non-fluorinated analog (e.g., tert-butyl (4-hydroxycyclohexyl)carbamate) lacks the hydrogen-bond acceptor capacity and electron-withdrawing effect of the C2 fluorine, altering both LogP and metabolic stability of downstream products [3]. Regioisomeric 3-fluoro variants (e.g., the (1S,3S,4S)-3-fluoro-4-hydroxycyclohexyl fragment found in the clinical ERK inhibitor Rineterkib) present a different spatial arrangement of the fluorine and hydroxyl groups, which dictates distinct binding interactions in target proteins [4][5]. Diastereomers such as the (1R,2R,4S) or (1R,2S,4S) forms encode opposite or mismatched chirality at the Boc-amino center, producing divergent stereochemical outcomes in diastereoselective transformations [1][2]. The quantitative evidence below translates these structural differences into measurable procurement-relevant parameters.

Quantitative Differentiation Evidence for tert-Butyl ((1S,2R,4S)-rel-2-fluoro-4-hydroxycyclohexyl)carbamate Procurement


Fluorine-Driven Hydrogen Bond Acceptor Count Increase vs. Non-Fluorinated Analog

The target compound possesses four hydrogen bond acceptors, compared to three for the non-fluorinated analog tert-butyl (4-hydroxycyclohexyl)carbamate, directly attributable to the C2 fluorine atom [1][2]. This additional HBA unit provides a measurable increase in polarity and potential target engagement, while XLogP3-AA remains at 1.6 for both compounds, indicating that fluorine incorporation achieves increased heteroatom content without raising lipophilicity—a desirable profile in lead optimization [1][2].

Lipophilicity Modulation Hydrogen Bond Acceptor Count Medicinal Chemistry Building Blocks

Regioisomeric Differentiation: 2-Fluoro vs. 3-Fluoro Substitution Pattern in Clinical Kinase Inhibitor Context

The target compound places fluorine at the C2 position adjacent to the Boc-amino group, whereas the clinically advanced ERK1/2 inhibitor Rineterkib (LTT462) incorporates the (1S,3S,4S)-3-fluoro-4-hydroxycyclohexyl fragment with fluorine at the C3 position distal to the amine attachment point [1][2][3]. Rineterkib has demonstrated oral activity in KRAS-mutant NSCLC, pancreatic, colorectal, and ovarian cancer models (NCT04097821) [3]. While no direct head-to-head enzymatic data are available for the free amine derived from the target compound, the 2-fluoro regioisomeric scaffold offers a distinct vector for SAR exploration that is structurally orthogonal to the 3-fluoro series, creating procurement value for programs seeking IP-differentiated back-up series [1][4].

ERK Inhibition Regioisomer Comparison Kinase Drug Discovery

Diastereomeric Purity and Physicochemical Differentiation from (1R,2R,4S) and (1R,2S,4S) Forms

The (1S,2R,4S) diastereomer (CAS 1788041-38-2) is one of four possible stereoisomers of the 2-fluoro-4-hydroxycyclohexyl carbamate scaffold. Suppliers offer the (1R,2R,4S) form under CAS 1268512-14-6 and the (1R,2S,4S) form under CAS 1268512-47-5 as discrete catalog items with independent pricing and purity specifications [1]. While all share the same molecular formula (C₁₁H₂₀FNO₃) and molecular weight (233.28 g/mol), they produce different InChIKeys: SSJLYZCXMMQWCU-YIZRAAEISA-N for the target compound vs. distinct keys for each diastereomer [1]. This structural non-interchangeability is critical for diastereoselective reactions where the stereochemical outcome at the newly formed center depends on the relative configuration of the starting material [2].

Diastereomer Separation Stereochemical Purity Chiral Building Block Specification

Computed Boiling Point and Density Parity Across Stereoisomers with Purity as Procurement Differentiator

Computed density (1.1 ± 0.1 g/cm³) and boiling point (346.0 ± 42.0 °C at 760 mmHg) are identical across all four 2-fluoro-4-hydroxycyclohexyl carbamate diastereomers, as these bulk properties derive from molecular formula rather than stereochemistry . Consequently, the sole procurement-relevant differentiator among stereoisomers is the guaranteed purity specification and the reputation of the vendor for delivering stereochemical fidelity. The target compound is offered at 97% purity by Aladdin (CAS 1788041-38-2) and at 95% by Combi-Blocks (catalog QV-0106), whereas the (1R,2R,4S) diastereomer is listed at 95% purity by AKSci and the (1R,2S,4S) form at 95% by various suppliers . No significant purity advantage exists among diastereomers; selection should be driven entirely by the required stereochemistry.

Physicochemical Consistency Purity Specification Vendor Reliability

Boc-Protected Amine Orthogonality: Stability Under Acidic Deprotection Conditions Shared Across Analogs

The Boc (tert-butoxycarbonyl) protecting group on the target compound is cleavable under standard acidic conditions (TFA, HCl/dioxane) to unmask a primary amine for further functionalization [1]. This feature is universal across all Boc-protected cyclohexyl carbamates, including the non-fluorinated and regioisomeric analogs. However, the presence of the C2 fluorine in the target compound may modulate the basicity of the liberated amine relative to the non-fluorinated analog, a property not directly quantified in available literature but inferred from the electron-withdrawing inductive effect of fluorine [2]. For procurement, the key consideration is that the Boc group remains orthogonal to the hydroxyl group, enabling selective sequential deprotection strategies that are essential for constructing complex tetra-substituted cyclohexane derivatives as described in PIM kinase inhibitor syntheses [3].

Protecting Group Strategy Boc Deprotection Synthetic Intermediate Stability

Optimal Application Scenarios for tert-Butyl ((1S,2R,4S)-rel-2-fluoro-4-hydroxycyclohexyl)carbamate in Drug Discovery and Chemical Biology


Synthesis of 2-Fluoro-Substituted Kinase Inhibitor Analogs for IP Diversification

Medicinal chemistry teams pursuing ERK, PIM, or related kinase targets can use this building block to construct 2-fluoro-substituted cyclohexyl-containing inhibitors that are regioisomerically distinct from the clinical 3-fluoro series (Rineterkib/LTT462). The (1S,2R,4S) stereochemistry places fluorine adjacent to the amine attachment point, creating a unique hydrogen-bonding motif that may confer differential selectivity against kinase panel screens [1][2]. After Boc deprotection, the free amine can be coupled to heterocyclic cores (e.g., pyrazine, pyrimidine) to build focused compound libraries for SAR studies [1].

Diastereoselective Synthesis of Tetra-Substituted Cyclohexane Derivatives

Following the synthetic strategy described by Han et al. (J. Med. Chem. 2020) for PIM kinase inhibitors, this stereochemically defined intermediate can undergo sequential functionalization at the hydroxyl and amine positions to yield tetra-substituted cyclohexyl diols [3]. The C2 fluorine modulates LogD without increasing lipophilicity (XLogP3-AA = 1.6), a property that was critical for achieving metabolic stability in the PIM inhibitor series [3][4]. Researchers should procure the specific (1S,2R,4S) diastereomer to maintain consistency with published synthetic routes.

Chemical Biology Probe Development Requiring Defined Fluorine Hydrogen-Bonding Contacts

The four hydrogen bond acceptor groups (including the C2 fluorine) make this compound suitable as a precursor for chemical probes where fluorine-mediated interactions (C–F···H–N, C–F···H–O) with target proteins are being investigated [4][5]. The non-fluorinated analog (3 HBA) serves as a matched control for isolating fluorine-specific effects in biophysical assays (e.g., X-ray crystallography, SPR, ITC), enabling rigorous structure-activity relationship analysis [4].

Analytical Reference Standard for Chiral Purity Method Development

Given the commercial availability of all four diastereomers as discrete catalog items (CAS 1788041-38-2, 1268512-14-6, 1268512-47-5, and 1881275-67-7), the target compound can serve as an analytical reference standard for developing chiral HPLC or SFC methods to monitor diastereomeric purity in downstream synthetic steps [2]. The distinct InChIKeys provide unambiguous identity verification for regulatory documentation [2].

Quote Request

Request a Quote for tert-Butyl ((1S,2R,4S)-rel-2-fluoro-4-hydroxycyclohexyl)carbamate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.